REACTION_CXSMILES
|
[F:1][C:2]([F:14])=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:12]=[CH2:13].[OH-:15].[Na+].OO.O>C(Cl)Cl>[F:1][C:2]([F:14])=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][OH:15] |f:1.2|
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Name
|
1,1-difluorododec-1,11-diene
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
FC(=CCCCCCCCCC=C)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
25 ml (0.025 mole--1M in tetrahydrofuran) of borane·tetrahydrofuran complex was added dropwise
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 30 minutes during which time the reaction mixture temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was at 8°-12° C
|
Type
|
CUSTOM
|
Details
|
the exothermic reaction
|
Type
|
CUSTOM
|
Details
|
to rise to 30°-35° C
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at ambient temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
it was warmed to 45°-50° C. where it
|
Type
|
STIRRING
|
Details
|
stirred for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature where it
|
Type
|
CUSTOM
|
Details
|
The methylene chloride layer was separated
|
Type
|
EXTRACTION
|
Details
|
the water layer was extracted with two 50 ml portions of methylene chloride
|
Type
|
WASH
|
Details
|
The combined methylene chloride extracts were washed with 25 ml of water and 25 ml of an aqueous solution saturated with sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to a residue
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(=CCCCCCCCCCCO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |